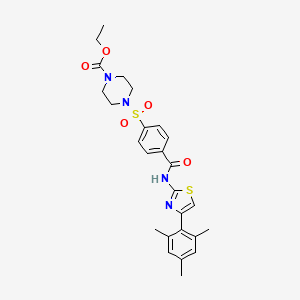

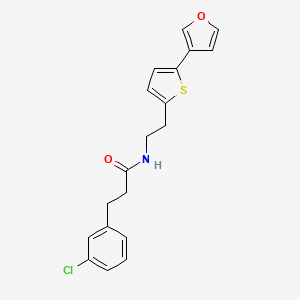

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide, also known as TAK-915, is a novel compound that has gained attention for its potential use in the treatment of cognitive disorders.

Applications De Recherche Scientifique

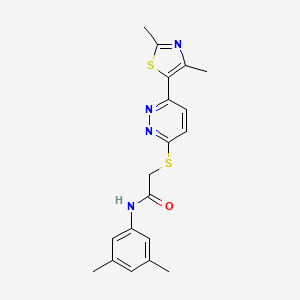

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan as a conjugated linker, were synthesized and evaluated for their performance in dye-sensitized solar cells. A specific compound demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, marking a 24% increase compared to reference cells. This suggests potential applications of similar compounds in enhancing the efficiency of solar cells (Kim et al., 2011).

Organosilicon Synthesis of Isocyanates

A method for the synthesis of isocyanates, including those derived from furan and thiophene, was developed, involving the silylation of starting amines followed by phosgenation. This process highlights the versatility and utility of furan and thiophene derivatives in synthesizing complex organic compounds with potential applications in various chemical syntheses (Lebedev et al., 2006).

Synthesis of Geminally Activated Nitro Dienes

The condensation of furan and thiophene derivatives with nitro-substituted CH acids resulted in geminally activated nitro dienes. These compounds could have implications in the development of new materials or in the synthesis of pharmaceuticals (Baichurin et al., 2019).

Electrochromic Polymers

The synthesis of derivatives from 3,4-ethylenedioxythiophene (EDOT) involving furan and thiophene and their polymers was reported. These polymers exhibit electrochromic properties, transitioning from transmissive light gray to opaque deep purple, indicating potential applications in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).

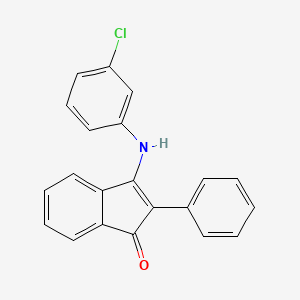

Synthesis of Indenothiophenes and Indenofurans

Aldol-type reactions involving furan and thiophene derivatives led to the synthesis of indenothiophenes and indenofurans with an acrylic acid unit. These compounds could be utilized in organic electronics or as intermediates in pharmaceutical synthesis (Jeon & Lee, 2008).

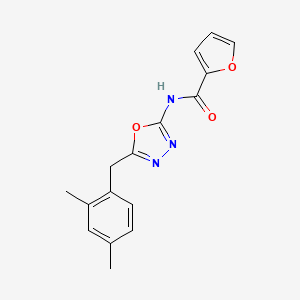

Antiviral Activities

Furan derivatives were synthesized and tested for their antiviral activity against the H5N1 avian influenza virus. Some compounds exhibited significant inhibitory effects, suggesting potential therapeutic applications for furan-based compounds in antiviral drug development (Flefel et al., 2014).

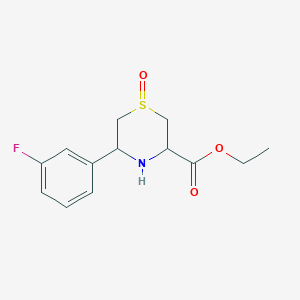

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c20-16-3-1-2-14(12-16)4-7-19(22)21-10-8-17-5-6-18(24-17)15-9-11-23-13-15/h1-3,5-6,9,11-13H,4,7-8,10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHPFQJFRBTLSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2384327.png)

![[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2384329.png)

![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)

![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)